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Compound of Interest

Compound Name: DBPR110

Cat. No.: B10855327

CAS Number: 1310694-75-7

Molecular Formula: CsoHasNeOaS2

Abstract

DBPR110, also known as MB-110, is a highly potent, small-molecule inhibitor of the Hepatitis C
Virus (HCV) Nonstructural Protein 5A (NS5A).[1] With a picomolar efficacy in in-vitro replicon
systems, DBPR110 represents a significant compound in the study of HCV replication and the
development of direct-acting antiviral (DAA) therapies. This technical guide provides a
comprehensive overview of the available scientific data on DBPR110, including its mechanism
of action, in-vitro efficacy, and the signaling pathways it perturbs. Detailed experimental
protocols for relevant assays are also provided to facilitate further research. Information
regarding the synthesis, in-vivo studies, pharmacokinetics, toxicology, and clinical trials for
DBPR110 is not extensively available in the public domain.

Introduction

Hepatitis C is a global health concern, and the development of effective antiviral therapies is a
critical area of research. The HCV NS5A protein is a key component of the viral replication
complex, making it an attractive target for therapeutic intervention. DBPR110 has emerged as
a lead compound in the class of NS5A inhibitors, demonstrating exceptional potency against
multiple HCV genotypes in preclinical studies. This document serves as a technical resource
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for scientists and professionals involved in antiviral drug discovery and development,
summarizing the current knowledge on DBPR110.

Physicochemical Properties

While detailed characterization data such as Nuclear Magnetic Resonance (NMR), High-
Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for DBPR110 are
not readily available in published literature, some basic properties have been reported.

Property Value Reference
CAS Number 1310694-75-7 [1]
Molecular Formula Cs0H4sN604S2

Molecular Weight 861.08 g/mol

Appearance Solid

Density 1.341+0.06 g/cm3

In-Vitro Efficacy

DBPR110 has demonstrated potent inhibitory activity against HCV replication in cell-based
replicon assays. The half-maximal effective concentration (ECso) and the selectivity index (Sl)
are key metrics for its antiviral potency and therapeutic window.

Selectivity Index

HCV Genotype ECso (pM) (sl) Reference
Genotype 1b (HCV1b) 3.9+0.9 >12,800,000 [1]
Genotype 2a (HCV2a) 228.8+98.4 >173,130 [1]

Mechanism of Action and Signhaling Pathways

DBPR110 exerts its antiviral effect by directly targeting and inhibiting the function of the HCV
NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral
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RNA replication and the assembly of new virus particles. Inhibition of NS5A disrupts these
processes, leading to a potent suppression of HCV replication.

The HCV NS5A protein is known to interact with a multitude of host cell proteins and modulate
various cellular signaling pathways to create a favorable environment for viral propagation. By
inhibiting NS5A, DBPR110 likely interferes with these interactions.

HCV NS5A Signaling Pathway

The following diagram illustrates the central role of NS5A in the HCV replication cycle and its
interaction with host cell pathways, which are the targets of inhibition by DBPR110.
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HCV NS5A Signaling and Inhibition by DBPR110

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
DBPR110's antiviral activity.

HCV Replicon Assay
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This assay is fundamental for determining the in-vitro efficacy of antiviral compounds against
HCV replication.

Objective: To quantify the inhibitory effect of DBPR110 on HCV RNA replication in a cell-based
system.

Materials:

Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b or 2a) expressing a
reporter gene (e.g., luciferase).

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS), non-essential amino acids, and G418 (for stable cell line maintenance).

 DBPR110 stock solution (e.g., 10 mM in DMSO).
 Luciferase assay reagent.

o 96-well cell culture plates.

e Luminometer.

Procedure:

o Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of
5 x 103 cells per well in 100 pL of culture medium. Incubate at 37°C in a 5% CO:z incubator
for 24 hours.

o Compound Treatment: Prepare serial dilutions of DBPR110 in culture medium. Remove the
existing medium from the cells and add 100 pL of the medium containing the different
concentrations of DBPR110. Include a vehicle control (DMSQO) and a positive control
(another known NS5A inhibitor).

 Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO:z incubator.

o Luciferase Assay: After incubation, remove the medium and lyse the cells according to the
manufacturer's protocol for the luciferase assay system.
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» Data Acquisition: Measure the luciferase activity using a luminometer.

o Data Analysis: Calculate the percentage of inhibition for each concentration of DBPR110
relative to the vehicle control. Determine the ECso value by fitting the dose-response curve
using a suitable software (e.g., GraphPad Prism).

Workflow Diagram:
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HCV Replicon Assay Workflow

Synthesis and Characterization

Detailed information regarding the chemical synthesis and full characterization (NMR, HPLC,
MS) of DBPR110 is not available in the public scientific literature. The synthesis of related
dithiazole analogues has been described in the patent literature, suggesting a multi-step
synthetic route.

In-Vivo Studies, Pharmacokinetics, and Toxicology

As of the latest available information, no in-vivo efficacy, pharmacokinetic, or toxicology data for
DBPR110 has been published in peer-reviewed journals. Such studies are crucial for the
progression of any drug candidate towards clinical development.

Clinical Trials

There is no publicly available information indicating that DBPR110 has entered human clinical
trials.

Conclusion

DBPR110 is a remarkably potent inhibitor of HCV NS5A, exhibiting picomolar efficacy in in-vitro
replicon systems. Its mechanism of action, targeting a key viral protein essential for replication,
makes it a valuable tool for virological research and a promising scaffold for the development of
novel anti-HCV therapeutics. While the lack of publicly available data on its synthesis, in-vivo
properties, and clinical development status limits a full assessment of its therapeutic potential,
the existing in-vitro data strongly supports its significance as a lead compound in the fight
against Hepatitis C. Further research is warranted to explore the full potential of DBPR110 and
its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DBPR110: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855327#dbprl10-cas-number-1310694-75-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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